3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a piperidine moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . The piperidine moiety can be introduced through nucleophilic substitution reactions, and the carboxylic acid group can be added via carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents that are environmentally friendly and economically viable are often preferred .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine-based drugs share structural similarities with 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.
Pyrazole derivatives: Compounds such as pyrazinamide and other pyrazole-based drugs also share similarities.
Uniqueness
This compound is unique due to the combination of the piperidine and pyrazole moieties, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-methyl-1-piperidin-3-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(10(14)15)6-13(12-7)8-3-2-4-11-5-8/h6,8,11H,2-5H2,1H3,(H,14,15) |
InChI Key |
HYMNWVYYTVDSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CCCNC2 |
Origin of Product |
United States |
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